molecular formula C15H7Cl4N3O B2888262 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide CAS No. 938962-12-0

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide

Cat. No.: B2888262
CAS No.: 938962-12-0
M. Wt: 387.04
InChI Key: MEPUSXBIMQFCJS-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide is a complex organic compound that features a quinoline moiety attached to a tetrachlorinated pyridine ring

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-quinolin-5-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl4N3O/c16-10-11(17)13(22-14(19)12(10)18)15(23)21-9-5-1-4-8-7(9)3-2-6-20-8/h1-6H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUSXBIMQFCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide typically involves the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with quinoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorinated positions on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer chlorine atoms.

    Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-tetrachloro-N-(quinolin-8-yl)pyridine-2-carboxamide
  • 3,4,5,6-tetrachloro-N-(quinolin-6-yl)pyridine-2-carboxamide
  • 3,4,5,6-tetrachloro-N-(quinolin-7-yl)pyridine-2-carboxamide

Uniqueness

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the quinoline and pyridine rings, which can result in distinct biological activities and chemical reactivity compared to its analogs .

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